molecular formula C7H13NO4S B575554 Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) CAS No. 174602-69-8

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)

Katalognummer: B575554
CAS-Nummer: 174602-69-8
Molekulargewicht: 207.244
InChI-Schlüssel: KYGMYIZCEKUXGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) is an organic compound with the molecular formula C7H13NO4S. This compound is characterized by a cyclopentane ring attached to a carboxylic acid group and a methylsulfonylamino group. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

CAS-Nummer

174602-69-8

Molekularformel

C7H13NO4S

Molekulargewicht

207.244

IUPAC-Name

1-(methanesulfonamido)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO4S/c1-13(11,12)8-7(6(9)10)4-2-3-5-7/h8H,2-5H2,1H3,(H,9,10)

InChI-Schlüssel

KYGMYIZCEKUXGB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1(CCCC1)C(=O)O

Synonyme

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters are crucial in industrial production to ensure efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylsulfonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanecarboxylic acid: Lacks the methylsulfonylamino group, leading to different chemical properties and reactivity.

    Cyclopentanecarboxylic acid, 1-methyl-: Contains a methyl group instead of the methylsulfonylamino group, resulting in different biological activities and applications.

Uniqueness

Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]- (9CI) is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where specific interactions and reactivities are required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.